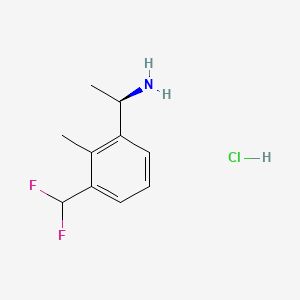
(R)-1-(3-(Difluoromethyl)-2-methylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethyl group attached to a methylphenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) for the trifluoromethylation of secondary amines . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-(Difluoromethyl)-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-(Trifluoromethyl)-2-methylphenyl)ethan-1-amine hydrochloride
- ®-1-(3-(Chloromethyl)-2-methylphenyl)ethan-1-amine hydrochloride
- ®-1-(3-(Bromomethyl)-2-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
®-1-(3-(Difluoromethyl)-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClF2N |
|---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N.ClH/c1-6-8(7(2)13)4-3-5-9(6)10(11)12;/h3-5,7,10H,13H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
OZBLIJWTPQRCAS-OGFXRTJISA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)F)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=C(C=CC=C1C(F)F)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















